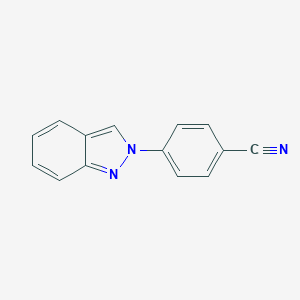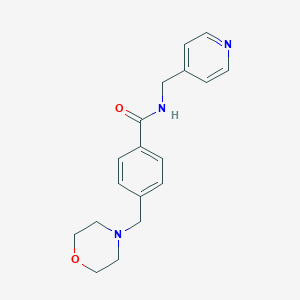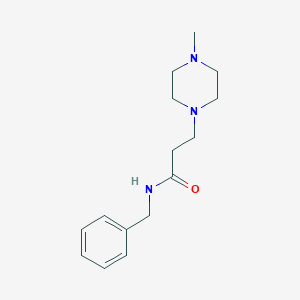![molecular formula C15H19N3O2S B258555 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B258555.png)
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is not fully understood. However, it has been found to modulate various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been found to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase antioxidant activity and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide in lab experiments is its potential to modulate various signaling pathways and exhibit multiple biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in the treatment of neurodegenerative diseases and other conditions associated with inflammation and oxidative stress. Additionally, its potential as a lead compound for the development of new drugs could be explored.
Méthodes De Synthèse
The synthesis of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide involves the reaction of 4-isopropyl-3-methylphenol with thionyl chloride, followed by the addition of 5-methyl-[1,3,4]thiadiazol-2-amine. The resulting intermediate is then reacted with acetyl chloride to obtain the final product.
Applications De Recherche Scientifique
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C15H19N3O2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9(2)13-6-5-12(7-10(13)3)20-8-14(19)16-15-18-17-11(4)21-15/h5-7,9H,8H2,1-4H3,(H,16,18,19) |
Clé InChI |
FJGZTXVTQXMWSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)


![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)